molecular formula C11H15ClFN B12965630 (S)-1-(4-Chloro-3-fluorophenyl)pentan-1-amine

(S)-1-(4-Chloro-3-fluorophenyl)pentan-1-amine

Cat. No.: B12965630
M. Wt: 215.69 g/mol
InChI Key: PRDGTLFJERXKAE-NSHDSACASA-N
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Description

(S)-1-(4-Chloro-3-fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a pentan-1-amine chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-3-fluorophenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluorobenzene.

    Formation of Intermediate: The benzene ring undergoes a Friedel-Crafts alkylation to introduce the pentan-1-amine chain.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as crystallization with a chiral resolving agent or chromatography to obtain the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-3-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-3-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chloro-3-fluorophenyl)pentan-1-amine: The enantiomer of the compound, which may have different biological activity.

    1-(4-Chloro-3-fluorophenyl)butan-1-amine: A shorter chain analogue.

    1-(4-Chloro-3-fluorophenyl)hexan-1-amine: A longer chain analogue.

Uniqueness

(S)-1-(4-Chloro-3-fluorophenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(1S)-1-(4-chloro-3-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1

InChI Key

PRDGTLFJERXKAE-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=CC(=C(C=C1)Cl)F)N

Canonical SMILES

CCCCC(C1=CC(=C(C=C1)Cl)F)N

Origin of Product

United States

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